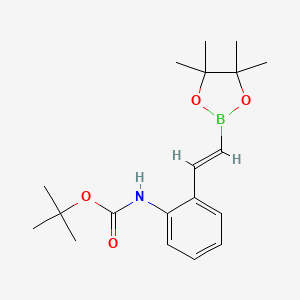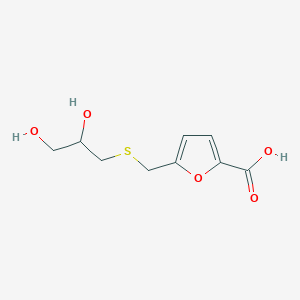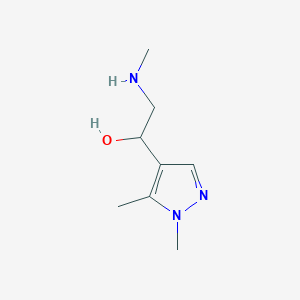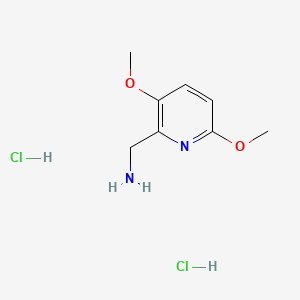
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride is a chemical compound with a molecular formula of C8H13Cl2N2O2. It is known for its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 3 and 6, and an amine group attached to the 2-position of the pyridine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,6-dimethoxypyridine.
Formation of Intermediate: The 3,6-dimethoxypyridine undergoes a reaction with formaldehyde and a suitable amine source to form the intermediate 1-(3,6-dimethoxypyridin-2-yl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3,6-dimethoxypyridin-2-yl)methanamine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy groups and the amine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **1-(3,5-Dimethoxypyridin-2-yl)methanamine
- **1-(3,6-Dimethoxyphenyl)methanamine
- **1-(3,6-Dimethoxypyridin-4-yl)methanamine
Uniqueness
1-(3,6-Dimethoxypyridin-2-yl)methanaminedihydrochloride is unique due to the specific positioning of the methoxy groups on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H14Cl2N2O2 |
|---|---|
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
(3,6-dimethoxypyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-4-8(12-2)10-6(7)5-9;;/h3-4H,5,9H2,1-2H3;2*1H |
Clave InChI |
IRLJMWPTXIUEKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C=C1)OC)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






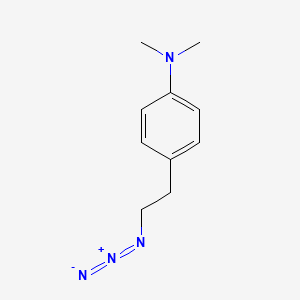
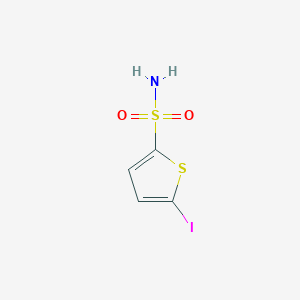
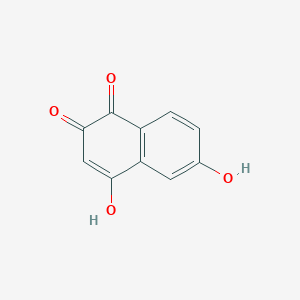
![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
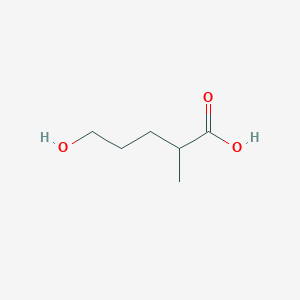
![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)

